(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride
Overview
Description
“(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride” appears to be a complex organic compound. It contains an amino acid backbone (hexanoate) with additional functional groups such as benzyl and benzyloxy carbonyl groups. The presence of these groups suggests that this compound could be involved in peptide synthesis or other biochemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group, followed by the introduction of the benzyloxy carbonyl group. The benzyl group could then be added through a substitution reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The stereochemistry at the chiral center would also play a crucial role in its properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino and carbonyl groups could participate in a variety of chemical reactions, including condensation, substitution, and redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Scientific Research Applications
Synthesis and Evaluation as Inhibitors of Folate Metabolism
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride is involved in the synthesis of derivatives with applications in inhibiting folate metabolism. For example, a study by Piper et al. (1982) describes the use of related compounds in the synthesis of precursors to amides and peptides of methotrexate, a drug known for its role in cancer treatment. These synthesized compounds helped in understanding the binding mechanism of methotrexate to dihydrofolate reductase, a key enzyme in folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).
Synthesis of Non-Proteinogenic Amino Acids
Another application is the synthesis of non-proteinogenic amino acids, as demonstrated in a study by Adamczyk and Reddy (2001). They used a derivative of (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride in synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), a non-proteinogenic amino acid (Adamczyk & Reddy, 2001).
In Synthesis of Heparin Saccharides
In the synthesis of heparin saccharides, derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside are synthesized as starting materials for disaccharides. These derivatives, similar in structure to (S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride, are crucial in the creation of specific saccharide structures used in heparin synthesis (Wyss & Kiss, 1975).
Contribution to Synthesis of Antitumor and Anticonvulsant Compounds
The compound also contributes to the synthesis of novel antitumor and anticonvulsant compounds. For instance, Racané et al. (2006) and Arustamyan et al. (2019) discuss synthesizing derivatives that exhibited cytotoxic activities against various malignant human cell lines and potential anticonvulsant activities, respectively (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006); (Arustamyan et al., 2019).
Role in Synthesis of Chiral Nylons and Other Polymers
García-Martín, Báñez, and Galbis (2001) discuss the synthesis of derivatives of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a key intermediate in the preparation of chiral nylon 3 analogs. This showcases the compound's significance in advanced polymer synthesis (García-Martín, Báñez, & Galbis, 2001).
Use in Selective Syntheses and Modification of Sugars
The compound plays a role in the selective synthesis and modification of sugars. Horton and Philips (1972) describe its use in creating diazo derivatives of sugars, leading to compounds with potential in various biochemical applications (Horton & Philips, 1972).
Safety And Hazards
As with any chemical compound, handling “(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information on hazards and safety precautions.
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex molecules, in pharmaceutical research, or in other areas of chemistry and biochemistry.
properties
IUPAC Name |
S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSXGXPDJRQAV-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)SCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990136 | |
Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-S-Benzyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanethioate hydrochloride | |
CAS RN |
69861-89-8 | |
Record name | Hexanethioic acid, 6-amino-2-(((phenylmethoxy)carbonyl)amino)-, S-(phenylmethyl) ester, monohydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069861898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzyl 6-amino-2-{[(benzyloxy)(hydroxy)methylidene]amino}hexanethioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.